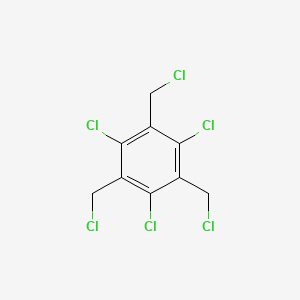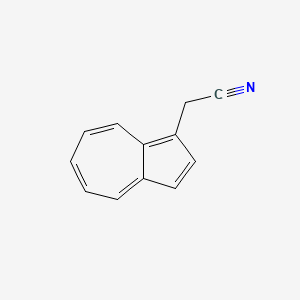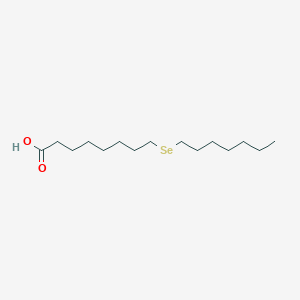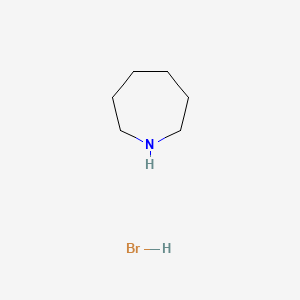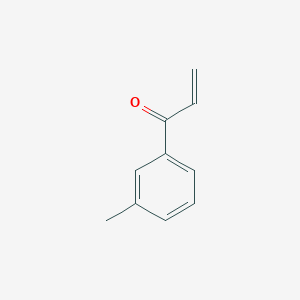![molecular formula C19H15N5O2 B14648427 Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- CAS No. 51808-29-8](/img/structure/B14648427.png)
Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of the diazene family, which is characterized by the presence of a diazene group (N=N) in its structure
Méthodes De Préparation
The synthesis of diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- typically involves the reaction of 3-nitroaniline with benzaldehyde in the presence of a suitable catalyst The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Analyse Des Réactions Chimiques
Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and azo compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines and hydrazines.
Applications De Recherche Scientifique
Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various azo compounds and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its action include the inhibition of enzyme activity and the disruption of cellular signaling processes .
Comparaison Avec Des Composés Similaires
Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- can be compared with other similar compounds such as:
Azobenzene: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroazobenzene: Contains a nitro group but differs in the position of the substituents, leading to different chemical and physical properties.
Phenylhydrazone derivatives: These compounds share the hydrazone group but have different substituents, affecting their reactivity and applications.
Propriétés
Numéro CAS |
51808-29-8 |
|---|---|
Formule moléculaire |
C19H15N5O2 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N'-anilino-3-nitro-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C19H15N5O2/c25-24(26)18-13-7-8-15(14-18)19(22-20-16-9-3-1-4-10-16)23-21-17-11-5-2-6-12-17/h1-14,20H |
Clé InChI |
NCADWOGGKQAVNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NN=C(C2=CC(=CC=C2)[N+](=O)[O-])N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-Oxo-5-(propan-2-yl)-1,3-dioxan-5-yl]benzenecarboximidic acid](/img/structure/B14648349.png)
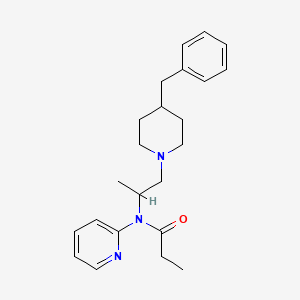
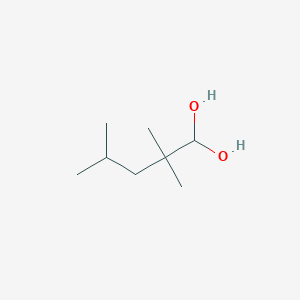
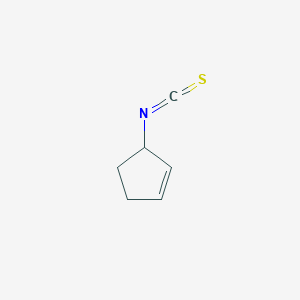
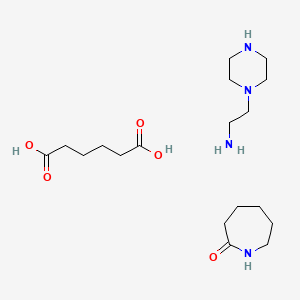
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)
